![molecular formula C19H21N3O2 B2498898 1-(Pyridin-3-yl)-4-(3-(o-tolyl)propanoyl)piperazin-2-one CAS No. 2310157-17-4](/img/structure/B2498898.png)
1-(Pyridin-3-yl)-4-(3-(o-tolyl)propanoyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to 1-(Pyridin-3-yl)-4-(3-(o-tolyl)propanoyl)piperazin-2-one often involves multi-step synthetic routes that can include reactions such as hydrolytic kinetic resolution (HKR), aminolysis, and catalytic asymmetric synthesis. For instance, Kulig et al. (2007) described the asymmetric synthesis of related piperazin-2-one derivatives using salenCo(III)OAc complexes as catalysts for HKR, followed by aminolysis, achieving enantiomers with high enantiomeric excesses (Kulig, Nowicki, & Malawska, 2007).
Molecular Structure Analysis
The molecular structure of such compounds can be elucidated through various spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), as well as X-ray crystallography for solid-state analysis. Ban et al. (2023) synthesized a class of nitrogenous compounds, including a derivative similar to the molecule of interest, and confirmed their structures via FT-IR, NMR, MS, and X-ray diffraction, underlining the importance of these techniques in determining molecular configurations and conformations (Ban et al., 2023).
Scientific Research Applications
G Protein-Biased Dopaminergics Discovery
Research into 1,4-disubstituted aromatic piperazines, which share structural similarities with 1-(Pyridin-3-yl)-4-(3-(o-tolyl)propanoyl)piperazin-2-one, has led to the discovery of high-affinity dopamine receptor partial agonists. These compounds, particularly those incorporating pyrazolo[1,5-a]pyridine heterocyclic appendages, have shown to favor G protein activation over β-arrestin recruitment at dopamine D2 receptors. This property is significant for designing novel therapeutics with antipsychotic activity, highlighting the potential of such compounds in psychiatric disorder treatments (Möller et al., 2017).
Alzheimer's Disease Therapy
Compounds structurally related to this compound, specifically 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides, have been identified as selective and potent inhibitors of acetylcholinesterase and amyloid β aggregation. These findings are crucial for Alzheimer's disease therapy, as they provide a multifunctional therapeutic approach by inhibiting key factors involved in the disease's progression (Umar et al., 2019).
Antimalarial Agents
Piperazine and pyrrolidine derivatives, which share functional groups with the compound , have been synthesized and evaluated for their capacity to inhibit Plasmodium falciparum growth. These studies have identified key structural elements necessary for antiplasmodial activity, offering insights into the design of novel antimalarial agents (Mendoza et al., 2011).
Carbon Dioxide Capture
Research into the degradation of aqueous piperazine, a structural relative, in carbon dioxide capture processes emphasizes the compound's resistance to thermal degradation and oxidation. This property is advantageous for using higher temperatures and pressures in carbon capture processes, potentially leading to overall energy savings (Freeman et al., 2010).
properties
IUPAC Name |
4-[3-(2-methylphenyl)propanoyl]-1-pyridin-3-ylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-15-5-2-3-6-16(15)8-9-18(23)21-11-12-22(19(24)14-21)17-7-4-10-20-13-17/h2-7,10,13H,8-9,11-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRUMQDKYDLSCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)N2CCN(C(=O)C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.